
Agnosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a naturally occurring compound found in certain fungi, such as Fomitopsis pinicola . Agnosterone is characterized by its unique structure, which includes a cyclopenta[a]phenanthrene skeleton with multiple methyl groups and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of agnosterone typically involves the cyclization of squalene or its derivatives. One common method is the acid-catalyzed cyclization of squalene to form the lanosterol intermediate, which is then oxidized to produce this compound . The reaction conditions often include the use of strong acids, such as sulfuric acid or hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as fungi, followed by purification using chromatographic techniques . Alternatively, large-scale synthesis can be achieved through the chemical conversion of squalene or lanosterol using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Agnosterone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more oxidized derivatives, such as carboxylic acids or lactones.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the double bonds in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or lactones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Agnosterone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of agnosterone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, this compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, it may interact with cellular receptors to modulate immune responses .
Comparison with Similar Compounds
Agnosterone can be compared with other triterpenoid compounds, such as lanosterol, cycloartenol, and betulinic acid . While these compounds share a similar triterpenoid structure, this compound is unique due to its specific arrangement of double bonds and functional groups . This unique structure contributes to its distinct chemical reactivity and biological activities .
Similar Compounds
Properties
Molecular Formula |
C30H46O |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25H,9,11,13-14,16-19H2,1-8H3/t21-,22-,25+,28-,29-,30+/m1/s1 |
InChI Key |
XKYJBQWATZUMSB-WUELKCQHSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


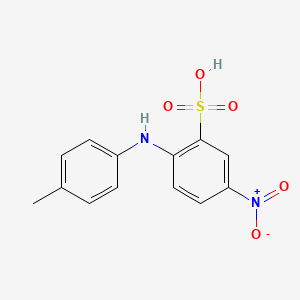

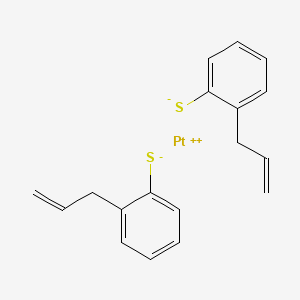
![[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B13778505.png)
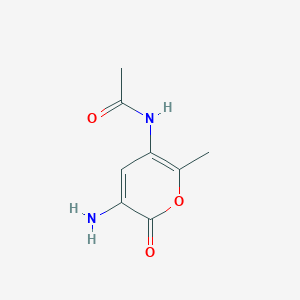
![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
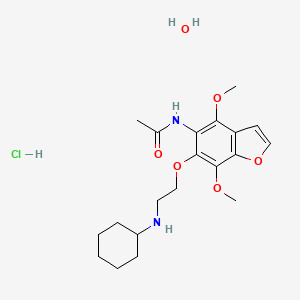
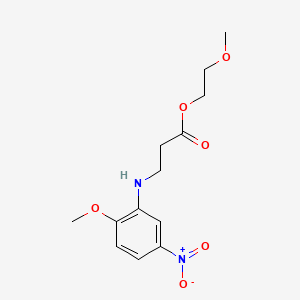
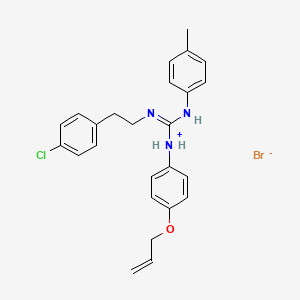

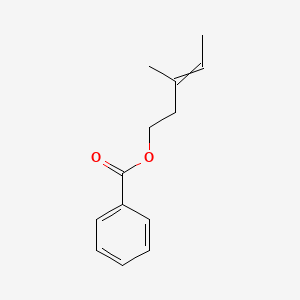
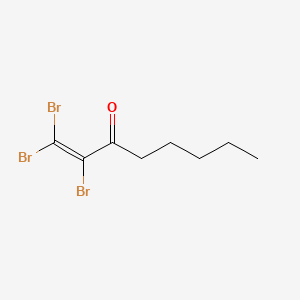
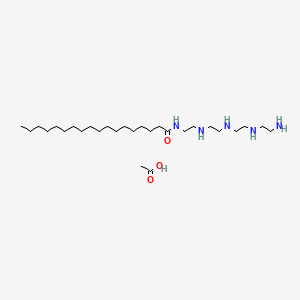
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
